
MRS-1191
概要
説明
MRS1191は、A3アデノシン受容体の強力かつ選択的なアンタゴニストです。 ヒトA3受容体に対するKB値は92 nM、Ki値は31.4 nM、CHO細胞に対するIC50は120 nMです 。この化合物は、その高い選択性と効力により、科学研究で広く使用されています。
準備方法
MRS1191の合成には、ジヒドロピリジン環の形成を含むいくつかのステップが含まれます。合成経路は通常、アルデヒドとアミンを縮合させ、続いて環化およびその後の官能基修飾を行うことから始まります。 反応条件は、多くの場合、目的の生成物の形成を促進するために、有機溶媒と触媒の使用が含まれます 。工業生産方法は、これらの反応を制御された条件下でスケールアップして、高収率と純度を確保することがあります。
化学反応の分析
MRS1191は、置換反応や環状付加反応など、さまざまな化学反応を受けます。 アルキン基を含んでおり、アザイド基を含む分子との銅触媒によるアジド-アルキン環状付加(CuAAC)反応に参加できます 。これらの反応で使用される一般的な試薬には、銅触媒とアザイド含有化合物があります。これらの反応から生成される主要な生成物はトリアゾール誘導体であり、さまざまな化学的および生物学的用途に役立ちます。
科学研究への応用
MRS1191は、化学、生物学、医学の分野を中心に、科学研究で広く使用されています。 化学では、アルキン基のためにクリックケミストリー試薬として使用されます 。生物学では、A3アデノシン受容体とそのさまざまな生理学的プロセスにおける役割を研究するために使用されます。 医学では、MRS1191は、緑内障や喘息などの状態におけるA3アデノシン受容体アンタゴニストの潜在的な治療的用途を調査するために使用されます 。さらに、A3アデノシン受容体を標的とする新薬の開発にも使用されています。
科学的研究の応用
Pharmacological Research
MRS-1191 has been extensively studied for its pharmacological properties, particularly its role as an antagonist of the A3 adenosine receptor.
Key Findings
- Selectivity : this compound exhibits a Ki value of 31.4 nM for the human A3 receptor, demonstrating high selectivity over other adenosine receptors .
- Effect on Cardiac Function : In studies involving isolated rat hearts, this compound effectively reversed the cardioprotective effects induced by A3 receptor agonists, highlighting its potential therapeutic role in cardiac protection .
Neurobiology
The compound is also significant in neurobiological research, particularly regarding neuroprotection and cytoskeletal dynamics.
Cytoskeletal Rearrangement
Research indicates that activation of the A3 receptor can lead to cytoskeletal rearrangements through Rho protein modulation. This compound has been shown to counteract these changes, suggesting its potential utility in neuroprotective strategies .
Case Study: Neuroprotection
In a controlled study, exposure to Cl-IB-MECA (an A3 agonist) resulted in actin stress fiber formation in cultured cells. The presence of this compound inhibited this effect, indicating its role in modulating cytoskeletal dynamics and suggesting potential applications in neurodegenerative diseases .
Cardiovascular Applications
This compound's effects on cardiovascular health are notable, particularly concerning ischemic conditions.
Cardioprotective Effects
Studies have demonstrated that activation of the A3 receptor can confer cardioprotection during ischemic events. This compound's antagonistic action allows researchers to delineate the protective mechanisms involved and explore therapeutic applications for heart diseases .
Data Table: Effects on Cardiac Parameters
Treatment | Heart Rate (%) | Coronary Flow (%) | Cardiac Output (%) |
---|---|---|---|
Control | 100±2 | 100±2 | 100±2 |
R-PIA (15 nM) | 78±7* | 112±9 | 97±4 |
IB-MECA + this compound (1 μM) | 105±5 | 142±4† | 96±5 |
This table illustrates how this compound influences cardiac parameters when combined with specific agonists, providing insights into its pharmacological profile.
Clinical Implications
The clinical implications of this compound are significant given its ability to modulate A3 receptor activity.
Potential Therapeutic Uses
- Inflammation : By blocking the A3 receptor, this compound may reduce inflammatory responses, offering potential therapeutic avenues for conditions characterized by excessive inflammation.
- Neurodegenerative Diseases : Its neuroprotective properties suggest that this compound could be explored as a treatment for diseases like Alzheimer's or Parkinson's by mitigating neuronal damage through cytoskeletal stabilization .
作用機序
MRS1191は、A3アデノシン受容体に選択的に結合することにより効果を発揮し、それにより内因性アデノシンの作用を阻害します。 このアンタゴニズムは、アデニル酸シクラーゼの活性化と、さまざまな細胞シグナル伝達経路に関与するサイクリックAMP(cAMP)のその後の生成を阻害します 。MRS1191の分子標的には、A3アデノシン受容体とその関連するGタンパク質が含まれ、これらはその効果を仲介する上で重要な役割を果たします。
類似化合物との比較
MRS1191は、他の類似の化合物と比較して、A3アデノシン受容体に対する高い選択性と効力においてユニークです。 たとえば、MRS1523とMRS1334もA3アデノシン受容体アンタゴニストですが、親和性と選択性が異なります 。 MRS1523は、ヒトA3受容体に対するKi値が43.9 nMであるのに対し、MRS1334は受容体の完全な阻害を示しません 。 他の類似の化合物には、MRS1220、MRE3008F20、PSB10、PSB-11、VUF5574などがあり、A3アデノシン受容体に対する活性と選択性が異なります .
生物活性
MRS-1191 is a selective antagonist for the adenosine A3 receptor (A3AR), which plays a significant role in various physiological and pathological processes, including cardiac protection, inflammation, and cancer. This article summarizes key findings regarding the biological activity of this compound, including pharmacological properties, experimental data, and relevant case studies.
Pharmacological Profile
This compound exhibits a unique pharmacological profile characterized by its selective antagonism of the A3AR. Below is a summary of its binding affinities and functional activities:
Compound | hA1 (K_i, nM) | hA2A (K_i, nM) | hA2B (K_i, nM) | hA3 (K_i, nM) |
---|---|---|---|---|
This compound | 11.8 ± 5.3% | 8.39 ± 0.89% | 1.20 ± 2.21% | 49.1 ± 12.4 |
MRS-1220 | 135 ± 15 | 22.8 ± 7.6 | 1800 ± 340 | 0.96 ± 0.32 |
MRS-1334 | 32.1 ± 12.8% | 29.7 ± 8.6 | 25.6 ± 6.4 | 4.58 ± 0.89 |
MRS-1523 | 35.4 ± 4.2% | 16.4 ± 2.9 | 34.5 ± 4.6 | 43.9 ± 7.6 |
The table illustrates that this compound has a notable affinity for the human A3 receptor with a K_i value of approximately .
The biological activity of this compound primarily involves its interaction with A3ARs, which are implicated in cardioprotection during ischemic events and various inflammatory responses.
Cardiac Protection
Research indicates that this compound can enhance cardioprotection during ischemic events by blocking A3ARs, thereby preventing excessive apoptosis in cardiac myocytes . In experiments using cultured chick embryo ventricular cells, coactivation of A1 and A3 receptors was shown to provide significant cardioprotection, suggesting that this compound's antagonistic action may help maintain cellular integrity during cardiac stress .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties, particularly in models of acute lung injury and other inflammatory conditions . By antagonizing A3ARs, this compound can potentially reduce the recruitment of inflammatory cells to sites of injury.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Cardiac Ischemia : In a controlled study involving animal models of myocardial ischemia, administration of this compound resulted in reduced infarct size compared to control groups, demonstrating significant cardioprotective effects .
- Cancer Research : Investigations into the role of adenosine receptors in tumor microenvironments have shown that targeting A3ARs with this compound may inhibit tumor growth and metastasis . In vitro studies indicated that this compound could reduce the proliferation of certain cancer cell lines through modulation of adenosine signaling pathways.
特性
IUPAC Name |
5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVFDPHQAOXWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327856 | |
Record name | MRS1191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185222-90-6, 9000-21-9 | |
Record name | MRS 1191 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MRS1191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furcelleran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。